molecular formula C12H13ClN4O2 B2508275 ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1797984-60-1

ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate

Cat. No.: B2508275
CAS No.: 1797984-60-1
M. Wt: 280.71
InChI Key: NSJGOAWRHJKTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is a useful research compound. Its molecular formula is C12H13ClN4O2 and its molecular weight is 280.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate derivatives exhibit significant antibacterial activities. The compound's structural synthesis involves the reaction of 3-Acetyl/Formyl 4-hydroxy-2H(1)henzapyran-2-one with malonitrile and ethyl cyanoacetate, yielding tetrazole derivatives with demonstrated antibacterial effects. The studies highlight compounds such as 2h and 4h showcasing considerable activity at 50μg/mL concentration (Mulwad, Pawar, & Chaskar, 2008).

Spectroscopic and Diffractometric Characterization

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride has been characterized using advanced spectroscopic and diffractometric techniques. The study reveals complexities in the polymorphic forms of the compound, requiring detailed analysis through techniques like Capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt, Williams, Johnson, & Copley, 2013).

Chemoenzymic Synthesis and Acaricidal Activity

Research on the chemoenzymic synthesis of optically pure 1,3,4-Oxadiazol-2(3H)-ones has shed light on their acaricidal properties, particularly against Tetranychus urticae. The synthesis method and the identified biological activity signify potential agricultural applications (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).

Quantum Calculations and Molecular Analysis

Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)-2-propenoate has undergone detailed quantum calculations and molecular analysis, revealing insights into its structure, electronic properties, and energy dynamics. The research provides a comprehensive understanding of the compound's characteristics through theoretical 1H and 13C NMR chemical shift values, molecular orbitals, and natural charges distribution (Ramazani, Sheikhi, & Yahyaei, 2017).

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGOAWRHJKTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.